![molecular formula C12H12BrN3O B12082773 7-Bromo-1,5-dihydro-3,6-dimethylimidazo[2,1-b]quinazolin-2(3H)-one CAS No. 77448-87-4](/img/structure/B12082773.png)
7-Bromo-1,5-dihydro-3,6-dimethylimidazo[2,1-b]quinazolin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ro-15-2041 is a selective inhibitor of platelet phosphodiesterase, exhibiting notable antithrombotic properties. It inhibits platelet aggregation induced by common agonists in platelet-rich plasma from various species, including humans . The compound enhances prostacyclin-induced platelet inhibition, increases cyclic adenosine monophosphate levels, and inhibits collagen-induced release of serotonin and beta-thromboglobulin .
Méthodes De Préparation
The synthesis of Ro-15-2041 involves several steps, including the formation of the imidazoquinazolinone core structure. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. Industrial production methods typically involve the use of advanced organic synthesis techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
Ro-15-2041 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in Ro-15-2041.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ro-15-2041 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of phosphodiesterase enzymes.
Biology: Investigated for its effects on platelet function and aggregation.
Medicine: Explored for its potential therapeutic applications in preventing thrombosis and other platelet-related disorders.
Industry: Utilized in the development of antithrombotic agents and other pharmaceutical products.
Mécanisme D'action
Ro-15-2041 exerts its effects by selectively inhibiting platelet phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate within platelets. This results in enhanced platelet inhibition and reduced platelet aggregation . The compound also reduces and normalizes cytosolic free calcium levels in thrombin-stimulated human platelets .
Comparaison Avec Des Composés Similaires
Ro-15-2041 is unique in its high selectivity and potency as a platelet phosphodiesterase inhibitor. Similar compounds include:
Papaverine: A non-selective phosphodiesterase inhibitor with broader activity across different tissues.
Dipyridamole: Another phosphodiesterase inhibitor with antithrombotic properties but less selectivity compared to Ro-15-2041.
Ro-15-2041 stands out due to its selective inhibition of platelet cyclic adenosine monophosphate-phosphodiesterase activity, making it a valuable tool in both research and potential therapeutic applications .
Propriétés
Numéro CAS |
77448-87-4 |
|---|---|
Formule moléculaire |
C12H12BrN3O |
Poids moléculaire |
294.15 g/mol |
Nom IUPAC |
7-bromo-3,6-dimethyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one |
InChI |
InChI=1S/C12H12BrN3O/c1-6-8-5-16-7(2)11(17)15-12(16)14-10(8)4-3-9(6)13/h3-4,7H,5H2,1-2H3,(H,14,15,17) |
Clé InChI |
IASFSCWLFJGXQL-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)NC2=NC3=C(CN12)C(=C(C=C3)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


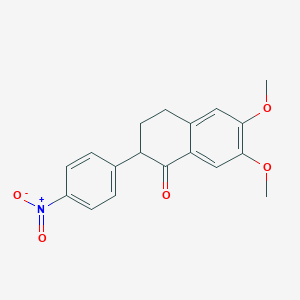

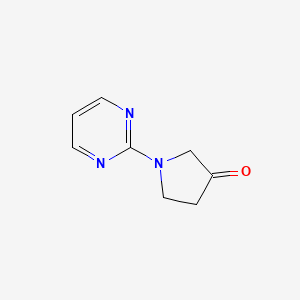
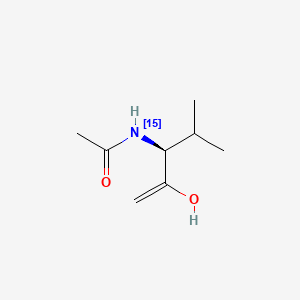
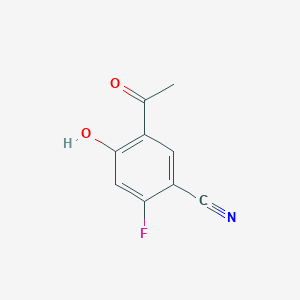
![2-[(4-Bromo-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol](/img/structure/B12082735.png)
![N-[(2-chloro-3-fluorophenyl)methyl]oxetan-3-amine](/img/structure/B12082739.png)

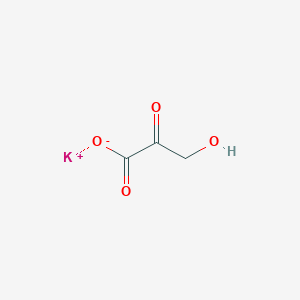
![Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate](/img/structure/B12082761.png)
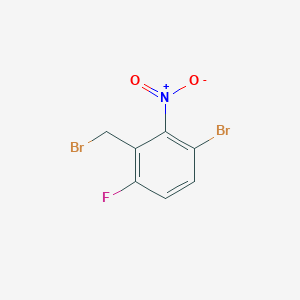
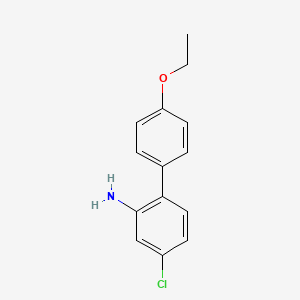
![Ethanol, 2-[(2-methylpropyl)sulfonyl]-](/img/structure/B12082781.png)

